Ethyl 4-ethyl-1-(phenylmethyl)-trans-3-pyrrolidinecarboxylate
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Overview
Description
Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate is an organic compound with the molecular formula C16H23NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate typically involves the reaction of ethyl 4-ethylpyrrolidine-3-carboxylate with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate
- Ethyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate
- Ethyl 1-benzyl-4-isopropylpyrrolidine-3-carboxylate
Uniqueness
Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the 4-position of the pyrrolidine ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Biological Activity
Ethyl 4-ethyl-1-(phenylmethyl)-trans-3-pyrrolidinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, backed by diverse research findings.
Chemical Structure and Properties
This compound has a structure characterized by a pyrrolidine ring substituted with an ethyl group and a phenylmethyl group. Its molecular formula is C15H21NO2, with a molecular weight of approximately 249.34 g/mol .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies have shown that derivatives of pyrrolidinecarboxylic acids can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial and antifungal properties .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that pyrrolidine derivatives can inhibit key enzymes involved in bacterial cell wall synthesis, leading to bacterial death.
- Disruption of Membrane Integrity : The hydrophobic nature of the compound may allow it to integrate into bacterial membranes, disrupting their integrity and function.
- Modulation of Immune Response : Nitric oxide (NO) production has been linked to the activity of similar compounds, where NO acts as a signaling molecule in immune responses, enhancing the body's ability to fight infections .
Study on Antimicrobial Efficacy
In a comparative study, this compound was evaluated alongside conventional antibiotics such as ciprofloxacin and ketoconazole. The results indicated that the compound exhibited comparable or superior antimicrobial activity against certain strains of E. coli and Candida albicans, suggesting its potential as an alternative therapeutic agent .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound with target proteins involved in microbial resistance. These studies revealed that the compound binds effectively to active sites on bacterial enzymes, potentially inhibiting their function .
Research Findings Summary Table
Properties
IUPAC Name |
ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-14-11-17(10-13-8-6-5-7-9-13)12-15(14)16(18)19-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUNIEBHQGPUCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C(=O)OCC)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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